molecular formula C14H16N2O5S B1662972 Caspase-3/7 Inhibitor I CAS No. 220509-74-0

Caspase-3/7 Inhibitor I

Numéro de catalogue B1662972
Numéro CAS: 220509-74-0
Poids moléculaire: 324.35 g/mol
Clé InChI: SLQMNVJNDYLJSF-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Caspase-3/7 Inhibitor I” is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 and caspase-7 . It has a weaker inhibitory effect on caspase-9 and has only a trivial effect on the activities of caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 .


Chemical Reactions Analysis

“Caspase-3/7 Inhibitor I” inhibits apoptosis in camptothecin-treated Jurkat cells and in chondrocytes . The compound exhibited 54% inhibition of apoptosis at 50 µM and 22% at 10 µM .

Applications De Recherche Scientifique

Caspase Inhibitors in Scientific Research

Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Caspase-3/7 Inhibitor I

The Caspase-3/7 Inhibitor I is a small molecule inhibitor primarily used for cancer applications . It controls the biological activity of Caspase-3/7 .

Future Directions

To overcome the current challenges, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .

  • Cancer Research Caspase-3/7 Inhibitor I is primarily used for cancer applications . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases, including cancer . By inhibiting caspase-3/7, researchers can study the role of these enzymes in cancer progression and potentially develop new therapeutic strategies .

  • Inflammatory Disorders Caspase inhibitors, including Caspase-3/7 Inhibitor I, are being explored for their potential role in treating inflammatory disorders . Inflammation often involves caspase-mediated cell death, and by inhibiting these enzymes, it may be possible to reduce inflammation and alleviate symptoms .

  • Ischemia Caspase-3/7 inhibitors are also being investigated for their potential use in treating ischemia . Ischemia, a condition characterized by reduced blood flow to tissues, often leads to cell death via apoptosis. By inhibiting caspase-3/7, researchers hope to prevent this cell death and reduce the damage caused by ischemia .

  • Neurological Disorders Dysregulation of caspase-mediated apoptosis has been linked to various neurological disorders . Therefore, caspase inhibitors like Caspase-3/7 Inhibitor I are being studied for their potential use in treating these conditions .

  • Metabolic Diseases Caspase-mediated cell death and inflammation have also been associated with certain metabolic diseases . Caspase inhibitors could potentially be used to treat these conditions by reducing cell death and inflammation .

  • Alternative Signaling Pathways Researchers are also interested in understanding what alternative signaling pathways are activated upon targeted caspase inhibition . This could lead to the discovery of new therapeutic targets and strategies .

  • Diabetic Retinopathy The activation of several caspases, including caspase-3/7, has been associated with the progression of diabetic retinopathy . By inhibiting these caspases, it may be possible to slow the progression of this disease .

  • Cell Survival and Proliferation Caspase-3, which can be inhibited by Caspase-3/7 Inhibitor I, plays paradoxical roles in regulating cell survival, proliferation, and tumorigenesis . This suggests that caspase inhibitors could potentially be used to regulate these processes .

  • Homeostatic Maintenance Caspase-3 also plays key roles in the growth and homeostatic maintenance of both normal and malignant cells and tissues in multicellular organisms . Therefore, caspase inhibitors could potentially be used to maintain cellular homeostasis .

  • Evolutionary Roles Given that yeast possess an ancestral caspase-like gene, it suggests that the caspase-3 protein may have acquired different functions later during evolution to better meet the needs of more complex multicellular organisms . Studying these evolutionary roles could provide insights into the functions of caspases and their inhibitors .

  • Non-Apoptotic and Non-Inflammatory Roles Caspases, including caspase-3/7, also have non-apoptotic and non-inflammatory roles . Understanding how caspase inhibition affects these roles could lead to the discovery of new therapeutic targets .

  • Activation of Alternative Signaling Pathways Targeted caspase inhibition can activate alternative signaling pathways . Studying these pathways could provide insights into the effects of caspase inhibitors and potentially lead to the development of new therapeutic strategies .

Safety And Hazards

The safety data sheet for “Caspase-3/7 Inhibitor I” suggests that it should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

Propriétés

IUPAC Name

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431688
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-3/7 Inhibitor I

CAS RN

220509-74-0
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caspase-3/7 Inhibitor I
Reactant of Route 2
Reactant of Route 2
Caspase-3/7 Inhibitor I
Reactant of Route 3
Caspase-3/7 Inhibitor I
Reactant of Route 4
Reactant of Route 4
Caspase-3/7 Inhibitor I
Reactant of Route 5
Caspase-3/7 Inhibitor I
Reactant of Route 6
Reactant of Route 6
Caspase-3/7 Inhibitor I

Citations

For This Compound
40
Citations
X Zheng, T Zhong, Y Ma, X Wan, A Qin, B Yao, H Zou… - Life sciences, 2020 - Elsevier
… Furthermore, diminution of caspase-3 activity by Caspase-3/7 inhibitor I dramatically attenuated GSDME cleavage and LDH release (Fig. 3D and E). These results suggested that …
Number of citations: 87 www.sciencedirect.com
TC Huang, JF Lee, JY Chen - Marine drugs, 2011 - mdpi.com
… μM of the caspase-3/7 inhibitor I compared to control cells (Figure 8, columns 1–3). Significantly, cell viability of 15 μg/mL pardaxin-treated cells with 10 μM of the caspase-3/7 inhibitor I …
Number of citations: 95 www.mdpi.com
P Faris, A Rumolo, G Pellavio, M Tanzi… - Cell Death …, 2023 - nature.com
… -3/7 activation was suppressed by blocking TRPA1 with HC-03031 (30 µM), by inhibiting MCU with Ru360 (5 µM), and by preventing caspase-3/7 activation with Caspase-3/7 Inhibitor I (…
Number of citations: 2 www.nature.com
A Cappellini, F Chiarini, A Ognibene, JA McCubrey… - Cell Cycle, 2009 - Taylor & Francis
… In some experiments, cells, prior to apoptosis induction were preincubated for two hr with 40 µM of either caspase-3/7 inhibitor I or Z-VEID-FMK (a caspase-6 inhibitor), both from …
Number of citations: 22 www.tandfonline.com
H Li, RM Nepal, A Martin, SA Berger - Experimental Hematology, 2012 - Elsevier
… pretreated with 25 μM caspase-3/7 inhibitor I for 1 hour and … dimethyl sulfoxide (DMSO) or caspase-3/7 inhibitor I (50 μM) for … Cells were pretreated with DMSO or caspase-3/7 inhibitor I (…
Number of citations: 9 www.sciencedirect.com
S Feng, Y Yang, Y Mei, L Ma, D Zhu, N Hoti… - Cellular signalling, 2007 - Elsevier
… inhibitors were 20 μM except for Caspase-3/7 Inhibitor I, whose concentration was 200 nM). … -6 inhibitor Z-VEID-FMK (lane 4), caspase-3/7 Inhibitor I(lane 5), caspase-9 inhibitor Z-LEHD…
Number of citations: 501 www.sciencedirect.com
R Heilig, M Dilucca, D Boucher, KW Chen… - Life science …, 2020 - life-science-alliance.org
… Remarkably, we found that whereas the pan-caspase inhibitor VX765 delayed PI uptake in both WT and Gsdmd −/− poly(dA:dT) transfected cells, the specific caspase-3/-7 inhibitor I …
Number of citations: 59 www.life-science-alliance.org
J Im, K Kim, JY Yhee, SM O'Grady… - Physiological …, 2016 - Wiley Online Library
… and IPF fibroblasts were pretreated with a caspase 3/7 inhibitor I, and viability was measured in the presence of A. alternata extract. Caspase 3/7 inhibitor I did not affect the A. alternata …
Number of citations: 3 physoc.onlinelibrary.wiley.com
P Zhao, X Sun, C Chaggan, Z Liao, K In Wong, F He… - Science, 2020 - science.org
… (B) Primary hepatocytes were pretreated with 10 μM caspase-3/7 inhibitor I for 1 hour then treated with 30 μg/ml CHX and 50 ng/ml TNFα for 2 hours. Immunoblot analysis of cell lysates. …
Number of citations: 163 www.science.org
J Wang, H Wang, C Guo, W Luo, A Lawler, A Reddy… - Plos one, 2014 - journals.plos.org
… 50 µM Caspase-3/7 Inhibitor I. The result of TUNEL staining showed that caspase-3/7 Inhibitor I … Similarly, caspase-3/7 Inhibitor I did not reverse the inhibitory effect of MZ on MOVAS cell …
Number of citations: 7 journals.plos.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.